

spectral data of N,4-dimethylpyridin-3-amine (NMR, IR, MS)

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Compound of Interest

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An In-depth Technical Guide to the Spectral Data of **N,4-dimethylpyridin-3-amine**

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for **N,4-dimethylpyridin-3-amine** (CAS No: 77862-24-9), a key heterocyclic amine derivative used in chemical synthesis. [1][2][3] The following sections offer an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation is grounded in established spectroscopic principles, providing researchers, scientists, and drug development professionals with the necessary insights for unambiguous structural confirmation and quality assessment.

Molecular Structure and Spectroscopic Overview

N,4-dimethylpyridin-3-amine possesses a molecular formula of $C_7H_{10}N_2$ and a molecular weight of 122.17 g/mol. [1][2][4] Its structure features a pyridine ring substituted with a methyl group at the 4-position and a methylamino group at the 3-position. This arrangement of functional groups gives rise to a unique spectral fingerprint that can be deciphered using a combination of spectroscopic techniques.

The following sections will deconstruct the 1H NMR, ^{13}C NMR, IR, and MS data, correlating specific signals and absorptions to the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[5] For **N,4-dimethylpyridin-3-amine**, both ^1H and ^{13}C NMR provide critical information about the electronic environment of each proton and carbon atom, respectively.

^1H NMR Spectroscopy: Proton Environments

The ^1H NMR spectrum provides a map of the different types of protons in the molecule. The analysis involves examining the chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern) of each signal.[6]

Predicted ^1H NMR Data (400 MHz, CDCl_3)

Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
H-2	~8.1	Singlet (s)	1H	Pyridine Ring
H-6	~8.0	Doublet (d)	1H	Pyridine Ring
H-5	~6.9	Doublet (d)	1H	Pyridine Ring
NH	~3.5-4.5	Broad Singlet (br s)	1H	Amine N-H
N-CH ₃	~2.9	Singlet (s)	3H	N-Methyl
4-CH ₃	~2.3	Singlet (s)	3H	Ring Methyl

Interpretation:

- Aromatic Protons (H-2, H-5, H-6):** The protons on the pyridine ring are expected to appear in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. The exact positions are influenced by the electron-donating amino group and the weakly donating methyl group. H-2, situated between two nitrogen atoms (in the pyridine ring and the amino group), is expected to be the most deshielded. H-5 and H-6 will show coupling to each other, resulting in doublets.
- Amine Proton (NH):** The proton attached to the nitrogen will typically appear as a broad singlet. Its chemical shift can vary depending on solvent and concentration due to hydrogen

bonding.

- Methyl Protons (N-CH₃ and 4-CH₃): The two methyl groups are in distinct chemical environments. The N-methyl protons are attached directly to nitrogen, leading to a chemical shift around δ 2.9 ppm. The methyl group attached to the pyridine ring (4-CH₃) will be found further upfield, around δ 2.3 ppm. Both are expected to be singlets as they have no adjacent protons to couple with.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

- Sample Preparation: Dissolve approximately 5-10 mg of **N,4-dimethylpyridin-3-amine** in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). To ensure accurate chemical shifts, an internal standard like tetramethylsilane (TMS) can be added, though modern spectrometers can reference the residual solvent peak.^[7]
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the ¹H frequency, and parameters such as acquisition time, pulse width, and number of scans are set. For routine analysis, a standard pulse-acquire experiment is sufficient.^[8]
- Data Acquisition: The experiment is run, acquiring the Free Induction Decay (FID).
- Data Processing: A Fourier transform is applied to the FID to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and integration of the signals.

Diagram: ¹H NMR Experimental Workflow

Caption: Workflow for a standard ¹H NMR experiment.

¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment (e.g., hybridization, attached electronegative atoms).

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~150	C4 (Pyridine Ring)
~148	C2 (Pyridine Ring)
~145	C6 (Pyridine Ring)
~135	C3 (Pyridine Ring)
~120	C5 (Pyridine Ring)
~30	N-CH ₃
~17	4-CH ₃

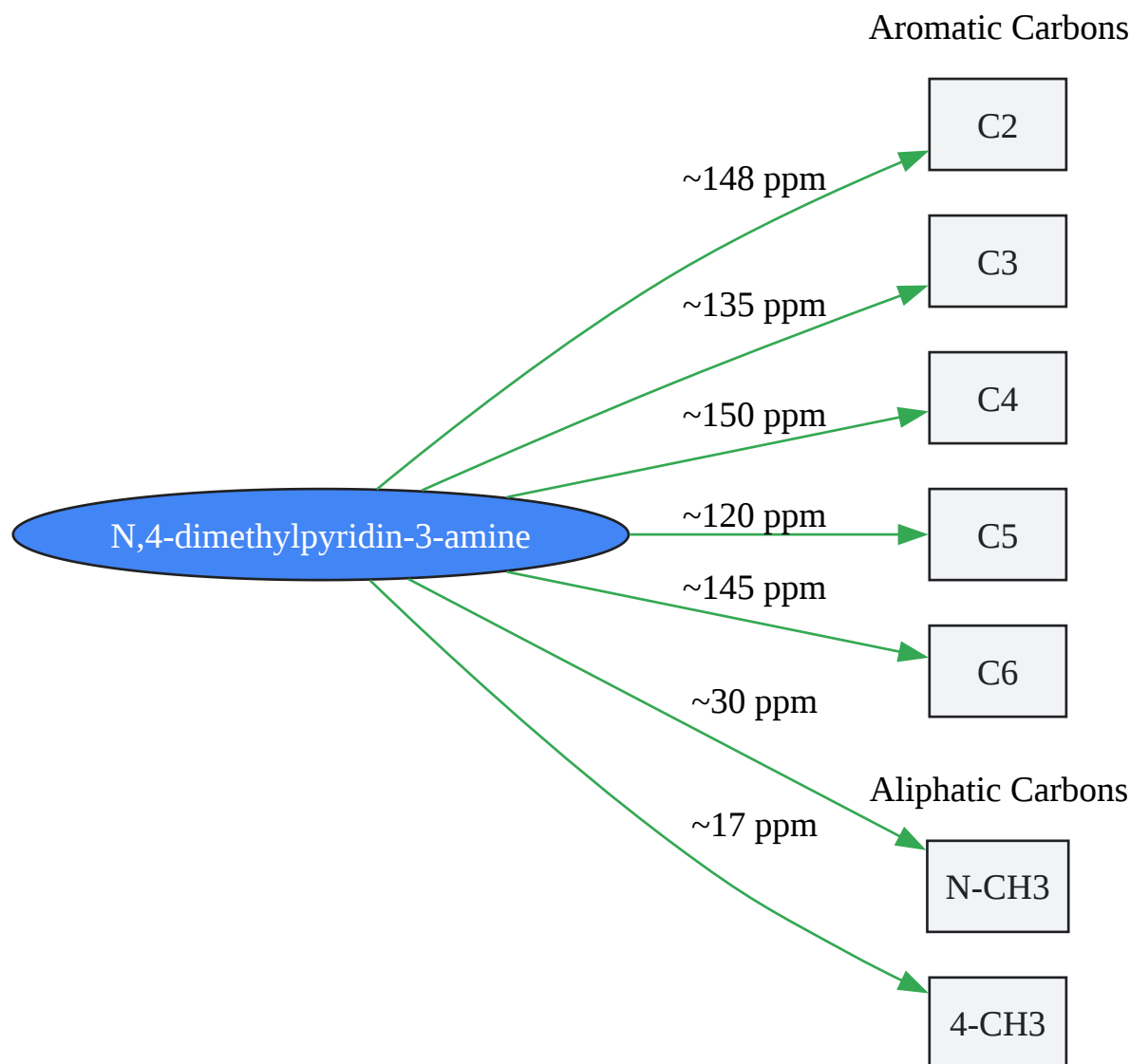
Interpretation:

- **Pyridine Ring Carbons:** The five carbons of the pyridine ring are expected in the δ 120-150 ppm range. The carbon atom bonded to the nitrogen (C3) and the methyl group (C4) will have distinct chemical shifts influenced by these substituents. Carbons C2 and C6, adjacent to the ring nitrogen, are typically found at the lower field end of the aromatic region.
- **Methyl Carbons:** The N-methyl carbon (N-CH₃) will be deshielded by the adjacent nitrogen atom, appearing around δ 30 ppm. The ring methyl carbon (4-CH₃) is a typical aromatic-attached methyl and will appear further upfield, around δ 17 ppm.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol is similar to that for ¹H NMR but requires tuning the spectrometer to the ¹³C frequency. As ¹³C has a low natural abundance and sensitivity, more scans are typically required to achieve a good signal-to-noise ratio. A proton-decoupled experiment is standard, which results in all carbon signals appearing as singlets, simplifying the spectrum.[9]

Diagram: Carbon Environments in **N,4-dimethylpyridin-3-amine**



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Caption: Predicted ^{13}C NMR chemical shifts and assignments.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of chemical bonds.[10] For **N,4-dimethylpyridin-3-amine**, we expect to see characteristic absorptions for N-H, C-H, C=C, C=N, and C-N bonds.

Expected Characteristic IR Absorptions

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3350-3310	N-H Stretch	Secondary Amine (R ₂ NH)[11]
3100-3000	C-H Stretch	Aromatic
2980-2850	C-H Stretch	Aliphatic (CH ₃)
1600-1450	C=C and C=N Stretch	Aromatic Ring
1335-1250	C-N Stretch	Aromatic Amine[11][12]
910-665	N-H Wag	Secondary Amine[11]

Interpretation:

- **N-H Region:** A single, moderately sharp peak is expected between 3350-3310 cm⁻¹ for the N-H stretch of the secondary amine.[11] This helps distinguish it from primary amines (which show two peaks) and tertiary amines (which show none).[11]
- **C-H Region:** Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the two methyl groups are found just below 3000 cm⁻¹.
- **Fingerprint Region:** The region below 1600 cm⁻¹ is complex but contains valuable information. Key peaks include the C=C and C=N stretching vibrations of the pyridine ring. The strong C-N stretch for the aromatic amine is a key diagnostic peak. A broad N-H wagging band is also expected in the 910-665 cm⁻¹ range.[11]

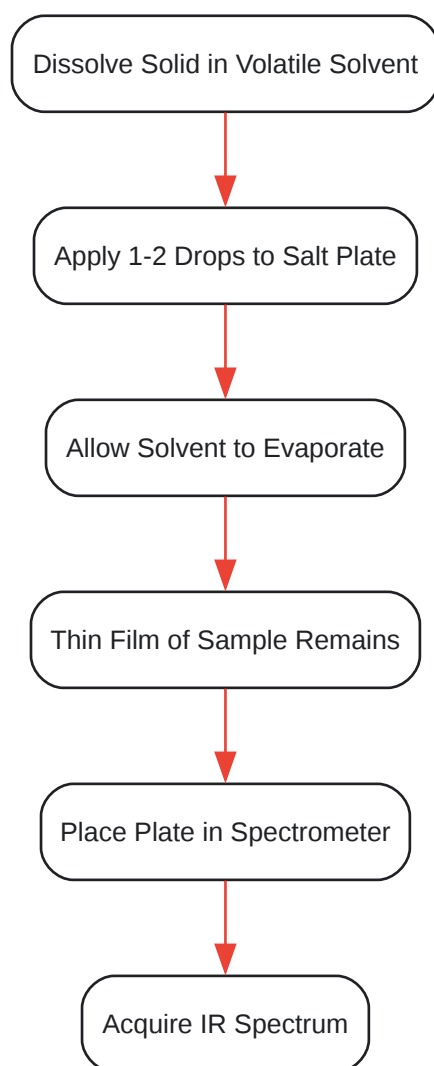
Experimental Protocol: Thin Solid Film Method

This method is ideal for obtaining a high-quality spectrum of a solid sample.[13]

- **Sample Preparation:** Dissolve a small amount (~10-20 mg) of **N,4-dimethylpyridin-3-amine** in a few drops of a volatile solvent like methylene chloride or acetone.[13]
- **Film Deposition:** Place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., KBr or NaCl).[13][14]

- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[13]
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
- Cleaning: After analysis, clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and return it to a desiccator.[13]

Diagram: IR Sample Preparation (Thin Film)



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Caption: Workflow for preparing a solid sample via the thin film method.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation patterns, information about the molecule's structure. Electron Impact (EI) is a common ionization technique for small, volatile molecules, causing predictable fragmentation.^{[15][16]}

Expected Mass Spectrometry Data (Electron Impact)

- **Molecular Ion ($M^{+\bullet}$):** The molecular weight is 122.17 g/mol . Therefore, the molecular ion peak is expected at $m/z = 122$. This peak corresponds to the intact molecule having lost one electron.^[17]
- **Key Fragmentation Pathways:** Fragmentation typically occurs at weaker bonds or leads to the formation of stable ions or neutral species.
 - **Loss of a Methyl Radical:** A common fragmentation for methyl-substituted aromatics is the loss of a methyl group ($\bullet\text{CH}_3$, 15 Da) to form a stable cation. A peak at $m/z = 107$ ($122 - 15$) is highly probable.
 - **Benzylic-type Cleavage:** Cleavage of the C4-CH₃ bond can lead to the formation of a pyridinium-type ion.
 - **Ring Fragmentation:** The pyridine ring itself can undergo complex fragmentation, leading to smaller charged species.

Predicted Key Fragments

m/z	Identity
122	$[M]^{+\bullet}$ (Molecular Ion)
121	$[M-H]^+$
107	$[M-\text{CH}_3]^+$

Experimental Protocol: Electron Impact Mass Spectrometry

- Sample Introduction: The sample is introduced into the instrument, where it is vaporized in a high vacuum.[17][18]
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation (the molecular ion).[16]
- Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.[17]
- Acceleration: The resulting ions are accelerated by an electric field.[17]
- Mass Analysis: The accelerated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a magnetic sector or quadrupole).[17]
- Detection: Ions of a specific m/z are detected, and their abundance is recorded. The instrument scans through a range of m/z values to generate the mass spectrum.

Diagram: Electron Impact Mass Spectrometry Workflow

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